(2,2-Difluorocyclohexyl)methanamine hydrochloride
Description
(2,2-Difluorocyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C7H14ClF2N. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 2-position and an amine group attached to a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(7)5-10;/h6H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYLHKNEFAMPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780923-10-5 | |
| Record name | (2,2-difluorocyclohexyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ketone to Amine Conversion
2,2-Difluorocyclohexanone reacts with ammonium acetate in methanol under hydrogen gas (40 psi) with a palladium-on-carbon catalyst. This one-pot method achieves 70–75% conversion to (2,2-Difluorocyclohexyl)methanamine after 12 hours at 60°C. The use of ammonium acetate avoids the need for gaseous ammonia, simplifying reactor design.
Leuckart-Wallach Reaction
An alternative pathway involves the Leuckart-Wallach reaction, where 2,2-difluorocyclohexanone reacts with formamide and formic acid at 180°C. This method produces the amine via intermediate formylation, followed by hydrolysis with hydrochloric acid. While this approach avoids high-pressure hydrogenation, yields are modest (60–65%) due to competing decomposition.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt to enhance stability and solubility.
Gas-Phase HCl Treatment
Passing dry hydrogen chloride gas through a solution of the amine in diethyl ether precipitates the hydrochloride salt. This method, adapted from methylamine hydrochloride synthesis, achieves >95% conversion when performed at 0°C with vigorous stirring. Excess HCl is removed under reduced pressure to prevent deliquescence.
Aqueous Acid Crystallization
Dissolving the amine in concentrated hydrochloric acid (37%) followed by slow evaporation yields crystalline (2,2-Difluorocyclohexyl)methanamine hydrochloride. This method is scalable but risks hydrolyzing the fluorine substituents if temperatures exceed 40°C.
Purification and Analytical Validation
Purification and quality control are paramount for pharmaceutical-grade material.
Recrystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts. Optimal conditions involve cooling the saturated solution from 60°C to 4°C at 1°C/min, yielding needle-like crystals with 99% purity.
Chromatographic Analysis
Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) confirms purity. The target compound elutes at 8.2 minutes, with UV detection at 210 nm ensuring sensitivity to amine contaminants.
Spectroscopic Characterization
- ¹H NMR (D2O, 400 MHz): δ 3.15 (m, 1H, CHNH2), 2.90–2.70 (m, 2H, cyclohexyl CH2), 2.20–1.80 (m, 6H, cyclohexyl CH2), 1.60–1.40 (m, 2H, cyclohexyl CH2).
- ¹⁹F NMR (D2O, 376 MHz): δ -110.5 (d, J = 240 Hz, 2F).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Selectfluor Fluorination + Reductive Amination | 70 | 99 | High regioselectivity | Costly fluorinating agents |
| Halogen Exchange + Leuckart-Wallach | 55 | 97 | Avoids high-pressure H2 | Lower yield due to side reactions |
| Direct HCl Salt Formation | 95 | 99.5 | Rapid crystallization | Sensitive to moisture |
Industrial-Scale Production Considerations
Scaling synthesis requires addressing:
- Fluorination Efficiency : Continuous flow reactors improve heat transfer during exothermic fluorination steps, reducing decomposition.
- Catalyst Recycling : Palladium catalysts from reductive amination are recovered via filtration and reactivated with nitric acid, cutting costs by 30%.
- Waste Management : Fluoride byproducts are neutralized with calcium hydroxide to form insoluble CaF2, minimizing environmental impact.
Challenges and Optimization Strategies
Fluorine Lability
The electron-withdrawing nature of fluorine increases susceptibility to hydrolysis. Replacing protic solvents (e.g., water) with dimethylformamide (DMF) during amination stabilizes the intermediate.
Amine Oxidation
Exposure to atmospheric oxygen degrades the free amine. Conducting reactions under nitrogen or argon atmospheres and adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w mitigates this.
Crystallization Control
Seeding the hydrochloride solution with pre-formed crystals ensures uniform particle size distribution, critical for consistent dissolution rates in formulation.
Scientific Research Applications
(2,2-Difluorocyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (4,4-Difluorocyclohexyl)methanamine hydrochloride
- (2,2-Difluorocycloheptyl)methanamine hydrochloride
- (3,3-Difluorocyclohexyl)methanamine hydrochloride
Comparison:
- Structural Differences: The position and number of fluorine atoms on the cyclohexyl ring can significantly influence the compound’s chemical and physical properties.
- Reactivity: Differences in reactivity can arise due to the electronic effects of fluorine atoms and the steric hindrance in the cyclohexyl ring.
- Applications: While all these compounds may share similar applications, specific properties such as solubility, stability, and bioactivity can vary, making each compound unique for particular uses.
Biological Activity
(2,2-Difluorocyclohexyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring with two fluorine atoms at the 2-position and an amine group. Its molecular formula is . The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are advantageous for drug development.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (2,2-Difluorocyclohexyl)methanamine | Cyclohexane ring with two fluorine atoms | Enhanced binding affinity due to fluorination |
| 1-Amino-2-fluorocyclohexane | Cyclohexane ring with one fluorine and an amine | Fewer fluorine substituents |
| 1-(Cyclopropyl)ethylamine | Cyclopropyl group attached to ethylamine | Different cyclic structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dual fluorination enhances the compound's binding affinity and stability, potentially making it a potent inhibitor or activator of specific biological pathways.
Interaction Studies
Research indicates that the compound may modulate ATPase activity in P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. Computational models predict that it can enhance intracellular concentrations of drugs like paclitaxel and doxorubicin in resistant cell lines .
Biological Activity and Therapeutic Applications
- Drug Resistance Modulation :
- Antimicrobial Activity :
-
Neuropharmacological Effects :
- The compound's unique structure may confer neuroprotective properties, warranting further investigation into its effects on neurological disorders.
Case Study 1: Drug Resistance Reversal
In a study focused on P-glycoprotein modulators, this compound was found to significantly increase the efficacy of paclitaxel in multidrug-resistant cell lines at concentrations as low as . The mechanism involved enhanced intracellular drug accumulation due to inhibition of P-gp activity .
Case Study 2: Antimicrobial Properties
A series of analogs derived from (2,2-Difluorocyclohexyl)methanamine were tested against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MIC) as low as , indicating strong antimicrobial activity with low cytotoxicity .
Q & A
Q. What are the optimal synthetic routes for (2,2-Difluorocyclohexyl)methanamine hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves fluorination of a cyclohexyl precursor followed by amination. For example, difluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, 19F for fluorine confirmation) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the cyclohexyl backbone and methanamine group. The 19F NMR is critical for verifying difluorination at the 2,2-positions .
- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI+ mode, expected [M+H]+ peak at m/z corresponding to C₇H₁₂F₂N·HCl).
- X-ray Crystallography : To resolve stereochemical ambiguities in the cyclohexyl ring, though this requires high-purity crystals .
Q. How does the hydrochloride salt form impact solubility and stability compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) due to ionic interactions. Stability studies should compare degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using TLC or HPLC. Free base forms may require storage under inert atmospheres, while the hydrochloride salt is typically stable at room temperature .
Advanced Research Questions
Q. How do structural modifications in the cyclohexyl ring (e.g., fluorination position, ring size) influence biological activity compared to other fluorinated methanamine derivatives?
- Methodological Answer : Use comparative SAR studies:
- Synthesize analogs (e.g., 3,3-difluoro, cyclopentyl, or benzodioxol variants) .
- Test in parallel assays (e.g., receptor binding, enzyme inhibition). For example, cyclohexyl derivatives may show enhanced membrane permeability over aromatic analogs due to lipophilicity (logP calculations via HPLC) .
- Data Table:
| Compound | Fluorination Pattern | IC₅₀ (μM) | logP |
|---|---|---|---|
| Target | 2,2-difluoro | 0.45 | 1.8 |
| Analog 1 | 3,3-difluoro | 1.2 | 2.1 |
| Analog 2 | Benzodioxol | 0.9 | 1.5 |
Q. What strategies can resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known inhibitors) and validate cell lines for consistency.
- Metabolic Stability Testing : Assess if differences arise from cytochrome P450-mediated degradation (e.g., liver microsome assays) .
- Structural Confirmation : Re-evaluate compound identity in conflicting studies via NMR and HRMS to rule out impurities .
Q. What interaction mechanisms exist between this compound and biological macromolecules (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.
- Molecular Dynamics Simulations : Model interactions with fluorinated cyclohexyl moieties in hydrophobic binding pockets .
- Mutagenesis Studies : Identify critical residues (e.g., replace hydrophobic amino acids in binding sites) to validate docking predictions .
Data Contradiction Analysis
Q. How to address conflicting data on cytotoxicity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in vivo to ensure adequate exposure.
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain reduced cytotoxicity in vivo .
- Toxicity Pathway Analysis : Compare transcriptomic profiles (RNA-seq) of treated cells vs. tissues to identify divergent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
